Cas no 300819-90-3 (1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea)

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 化学的及び物理的性質
名前と識別子
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- 1-(4-BROMOPHENYL)-3-(4-METHYLBENZOYL)THIOUREA
- ZB002469
- ST50182751
- N-(4-bromophenylcarbamothioyl)-4-methylbenzamide
- N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide
- N-{[(4-bromophenyl)amino]thioxomethyl}(4-methylphenyl)carboxamide
- 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
-
- MDL: MFCD00704861
- インチ: 1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20)
- InChIKey: NBFMIHVDEVIDJX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)NC(NC(C1C=CC(C)=CC=1)=O)=S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 348
- トポロジー分子極性表面積: 73.2
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB163641-5 g |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-8306-10MG |
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
TRC | B171000-2.5mg |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | 2.5mg |
$ 155.00 | 2022-06-01 | ||
Key Organics Ltd | MS-8306-20MG |
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | MS-8306-0.5G |
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
abcr | AB163641-5g |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea; . |
300819-90-3 | 5g |
€377.50 | 2024-06-12 | ||
TRC | B171000-1mg |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | 1mg |
$ 80.00 | 2022-06-01 | ||
Key Organics Ltd | MS-8306-1MG |
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-8306-5MG |
1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea |
300819-90-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB163641-10g |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea; . |
300819-90-3 | 10g |
€482.50 | 2024-06-12 |
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thioureaに関する追加情報
Introduction to 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea (CAS No. 300819-90-3)
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea, with the chemical formula C14H14BrsN2O2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 300819-90-3, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both bromine and methyl substituents in its aromatic rings imparts distinct reactivity, making it a valuable intermediate in synthetic organic chemistry.
The bromophenyl moiety in the molecule enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of biologically active molecules, including drugs targeting various diseases. The methylbenzoyl group, on the other hand, contributes to the compound's solubility and stability, facilitating its use in both laboratory-scale reactions and large-scale pharmaceutical production.
In recent years, there has been a surge in research focusing on thiourea derivatives due to their broad spectrum of biological activities. Thiourea compounds have been explored for their potential as antimicrobial, antiviral, and anticancer agents. The structural motif of 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea makes it an intriguing candidate for further investigation in these areas. Specifically, the thiourea core can interact with biological targets through hydrogen bonding and coordination interactions, which are crucial for drug-receptor binding.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized it to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, modifications of the thiourea group have led to the discovery of compounds that inhibit thiolases and transketolases, enzymes that play critical roles in glucose metabolism.
The pharmaceutical industry has also shown interest in this compound for its potential as a scaffold for drug discovery. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify derivatives of 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea that exhibit enhanced binding affinity to specific biological targets. This approach has accelerated the identification of lead compounds for further optimization.
Moreover, the environmental impact of using this compound has been a point of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods using transition metals have been particularly effective in achieving high yields while maintaining sustainability. These advancements align with global initiatives to promote green chemistry principles.
The synthesis of 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea typically involves multi-step reactions starting from readily available aromatic precursors. The bromination step is crucial for introducing the bromophenyl group, while the acylation step introduces the methylbenzoyl moiety. Optimizing these steps is essential for achieving high purity and yield, which are critical for pharmaceutical applications.
In conclusion, 1-(4-bromophenyl)-3-(4-methylbenzoyl)thiourea (CAS No. 300819-90-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for constructing complex molecules with therapeutic applications. As research continues to evolve, this compound is likely to play an even greater role in the discovery and development of novel drugs targeting various diseases.
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